molecular formula C10H10ClF B3315788 4-(2-Chloro-6-fluorophenyl)-1-butene CAS No. 951895-11-7

4-(2-Chloro-6-fluorophenyl)-1-butene

Cat. No.: B3315788
CAS No.: 951895-11-7
M. Wt: 184.64 g/mol
InChI Key: ONHNVMHTAFKELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chloro-6-fluorophenyl)-1-butene” is a chemical compound. It is related to “4-(2-Chloro-6-fluorophenyl)but-3-en-2-one”, which has a molecular weight of 198.62 .


Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method involves the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .


Molecular Structure Analysis

The molecular structure of related compounds like “3-(2-Chloro-6-fluoro-phenyl)-2-(4-methoxyphenyl)-acrylonitrile” has been studied . The compound crystallizes in the orthorhombic space group Pca2 1 .


Chemical Reactions Analysis

The Sandmeyer reaction is a key reaction involved in the synthesis of related compounds . This reaction can form various linkages, resulting in corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-Chloro-6-fluorophenol” include a melting point of 62-65 °C, and it is soluble in methanol .

Mechanism of Action

While the specific mechanism of action for “4-(2-Chloro-6-fluorophenyl)-1-butene” is not available, related compounds like flucloxacillin exert their effects by inhibiting the third and last stage of bacterial cell wall synthesis. This is mediated through binding to penicillin-binding proteins located inside the bacterial cell wall .

Safety and Hazards

The safety data sheet for a related compound, “1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Future Directions

Future directions could involve the development of new and efficient protocols for reactions like the Sandmeyer reaction . Additionally, the synthesis of bioactive heterocycles using new dipolarophiles is another area of interest .

Properties

IUPAC Name

2-but-3-enyl-1-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHNVMHTAFKELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-fluorophenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-fluorophenyl)-1-butene
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-6-fluorophenyl)-1-butene
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-6-fluorophenyl)-1-butene
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-6-fluorophenyl)-1-butene
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-6-fluorophenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.